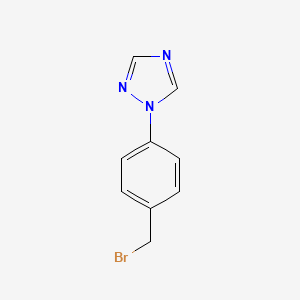

1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole

説明

特性

IUPAC Name |

1-[4-(bromomethyl)phenyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUAEJFAVOHNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380122 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58419-69-5 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The common synthetic approach to 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole involves nucleophilic substitution reactions where the bromomethyl group on the phenyl ring serves as a reactive site for triazole attachment. The key step is the reaction between a 4-bromomethyl-substituted aromatic precursor and 1,2,4-triazole or its salt in an appropriate solvent system under controlled temperature conditions.

Method 1: Reaction of 4-Bromomethylbenzonitrile with Sodium Salt of 1,2,4-Triazole in Dimethylformamide (DMF)

Source: US Patent US20050209294A1

-

- Sodium salt of 1,2,4-triazole (prepared in situ or preformed)

- 4-Bromomethylbenzonitrile

Solvent: Dimethylformamide (DMF)

-

- Sodium salt of 1,2,4-triazole dissolved in DMF at 25–30°C

- 4-Bromomethylbenzonitrile solution in DMF added dropwise at 10°C over 30 minutes

- Stirring maintained at 10–15°C for 2 hours

-

- Addition of demineralized water

- Extraction with dichloromethane

- Drying over sodium sulfate

- Removal of solvent by distillation

- Crystallization from diisopropyl ether

Yield: High purity crystals of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile obtained

| Parameter | Details |

|---|---|

| Temperature (initial) | 25–30°C |

| Temperature (addition) | 10°C |

| Stirring time | 2 hours |

| Solvent | Dimethylformamide (DMF) |

| Extraction solvent | Dichloromethane |

| Crystallization solvent | Diisopropyl ether |

This method is efficient and scalable, providing a controlled environment to minimize side reactions and optimize yield. The use of sodium salt of 1,2,4-triazole enhances nucleophilicity, facilitating substitution at the bromomethyl position.

Method 2: Reaction of 4-Halomethylbenzonitrile with 1,2,4-Triazole in the Presence of Cesium Carbonate

Source: US Patent US20090270633A1

-

- 4-Halomethylbenzonitrile (where halogen = Br, Cl, or I)

- 1,2,4-Triazole

Base: Cesium carbonate

Solvent: Organic solvents such as DMF or similar polar aprotic solvents

-

- Reaction carried out at low temperature (−30°C to −10°C) to avoid by-products

- Controlled addition of 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile solution to reaction mass below −15°C

- Gradual warming to about −10°C and stirring for 30 minutes

-

- Precipitation of product using suitable organic solvents

- Isolation by filtration or crystallization

This method emphasizes temperature control to avoid undesirable side reactions and improve selectivity. Cesium carbonate acts as a strong base to deprotonate triazole, enhancing nucleophilicity and facilitating substitution.

Method 3: Alkylation of 1,2,4-Triazole with Alkyl Halides Under Reflux Conditions

Source: General procedure from related triazole alkylation studies

-

- 1,2,4-Triazole or its derivatives

- Alkyl halide (e.g., bromomethylbenzyl halide)

Base: Potassium hydroxide or other strong bases

Solvent: Ethanol or similar refluxing solvents

-

- Refluxing mixture for approximately 4 hours

- After cooling, addition of water to precipitate product

- Recrystallization from chloroform/ether mixture

Notes: This method is generally applicable for synthesizing alkylated triazole derivatives and can be adapted for this compound synthesis by choosing appropriate alkyl halide.

Comparative Summary Table of Preparation Methods

| Method No. | Reactants | Base/ Catalyst | Solvent | Temperature Range | Reaction Time | Key Advantages |

|---|---|---|---|---|---|---|

| 1 | Sodium salt of 1,2,4-triazole + 4-bromomethylbenzonitrile | Sodium salt (alkali metal) | Dimethylformamide (DMF) | 10–30°C | 2 hours | High yield, controlled temp, scalable |

| 2 | 1,2,4-Triazole + 4-halomethylbenzonitrile | Cesium carbonate | DMF or similar | −30°C to −10°C | ~30 minutes | Low temp minimizes by-products |

| 3 | 1,2,4-Triazole + alkyl halide | Potassium hydroxide | Ethanol | Reflux (~78°C) | ~4 hours | Simple setup, general alkylation |

Detailed Research Findings and Notes

The reaction of 1,2,4-triazole with bromomethyl-substituted phenyl compounds generally proceeds via nucleophilic substitution, where the triazole nitrogen attacks the bromomethyl carbon, displacing bromide.

Using polar aprotic solvents such as DMF facilitates the reaction by stabilizing ionic intermediates and enhancing nucleophilicity of triazole salts.

Temperature control is critical to avoid side reactions such as elimination or multiple substitutions. Lower temperatures favor selective mono-substitution.

Bases such as sodium or cesium salts are preferred to generate the nucleophilic triazole anion. Cesium carbonate is particularly effective due to its strong basicity and solubility in organic solvents.

Reflux methods with potassium hydroxide in ethanol provide an alternative but may require longer reaction times and careful purification steps.

Crystallization from solvents like diisopropyl ether or chloroform/ether mixtures is effective for isolating pure product.

化学反応の分析

Types of Reactions

1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted triazoles with various functional groups replacing the bromomethyl group.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include methyl-substituted triazoles.

科学的研究の応用

1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

類似化合物との比較

1,2,3-Triazole Derivatives

- 4-(Phenylmethoxy)methyl-1-(4-bromobenzyl)-1H-1,2,3-triazole (3d) This compound () replaces the 1,2,4-triazole core with a 1,2,3-triazole and substitutes the bromomethyl group with a bromobenzyl moiety.

- Its bifunctional structure contrasts with the monofunctional target compound, highlighting how triazole multiplicity influences applications .

1,2,4-Triazole Derivatives

- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol This derivative () incorporates a sulfanyl group and ethanol chain on a 4H-1,2,4-triazole core. The sulfanyl group enhances hydrogen-bonding capacity, enabling anti-inflammatory and antimicrobial activity—a property absent in the bromomethyl-substituted target compound .

5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m)

Hybridizing benzoxazole and triazole (), this compound’s thione group contributes to antioxidant and antimicrobial properties. The bromophenyl substitution mirrors the target’s halogenated aryl group but diverges in electronic effects due to the benzoxazole fusion .

Diarylmethyl-Substituted 1,2,4-Triazoles

Compounds like 1-((4-fluorophenyl)(phenyl)methyl)-1H-1,2,4-triazole () feature diarylmethyl groups instead of bromomethyl. These substituents enhance steric hindrance and π-π stacking, optimizing anti-mitotic activity in breast cancer models. The bromomethyl group’s smaller size and electrophilicity may limit similar steric interactions but favor nucleophilic substitutions .

生物活性

1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in treating antibiotic-resistant infections.

Chemical Structure

The compound's chemical structure is represented as follows:

- Molecular Formula : CHBrN

- CAS Number : 2776489

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : Inhibits cytokine release in immune cells.

- Potential as an Antibiotic Resistance Breaker : Enhances the efficacy of existing antibiotics against resistant strains.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several 1,2,4-triazole derivatives, including this compound. The results are summarized in Table 1.

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate | High |

| Control (Standard Antibiotic) | High | High |

The compound demonstrated a significant ability to inhibit bacterial growth, particularly against resistant strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

In vitro studies using peripheral blood mononuclear cells (PBMCs) showed that the compound significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6. The findings are detailed in Table 2.

| Cytokine | Control (DMSO) | 100 µg/mL of Compound |

|---|---|---|

| TNF-α | 150 pg/mL | 80 pg/mL |

| IL-6 | 200 pg/mL | 90 pg/mL |

These results indicate that the compound possesses anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

The mechanism by which this compound exerts its effects is believed to involve the inhibition of bacterial efflux pumps. This action enhances the intracellular concentration of antibiotics when used in combination therapies.

Case Studies

Several studies have highlighted the potential of this compound in clinical settings:

- Study on Antibiotic Resistance : A recent patent described the use of this triazole derivative as a component of antibiotic resistance disruptors. It was shown to restore sensitivity to antibiotics in multidrug-resistant bacterial strains by blocking efflux mechanisms .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects where the compound was tested on various cell lines and demonstrated a significant reduction in inflammatory markers .

- Synergistic Effects with Existing Antibiotics : Research indicated that when combined with standard antibiotics like fluoroquinolones, the compound enhanced their efficacy against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。